molecular formula C27H23FN2O5 B2371192 ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate CAS No. 1005271-50-0

ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

Cat. No. B2371192
M. Wt: 474.488
InChI Key: BWFLKAYZLZOWIC-UHFFFAOYSA-N
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Description

The compound appears to be a complex organic molecule with several functional groups. It contains a fluorophenyl group, a tolyl group, and an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity.



Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves techniques such as nucleophilic substitution (for introducing the fluorophenyl and tolyl groups) and cyclization (for forming the isoxazole ring).



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure.



Chemical Reactions Analysis

Again, without specific information, it’s hard to predict the exact chemical reactions this compound would undergo. However, the presence of the isoxazole ring suggests that it might undergo reactions typical of heterocycles, such as electrophilic substitution or ring-opening reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the fluorine atom (which is highly electronegative), the isoxazole ring, and the spatial arrangement of the different functional groups.


Scientific Research Applications

New Approaches to Heterocyclic Compounds

Research on pyrrolo[1,2-a]quinoxaline derivatives, which are structurally related to the query compound, shows advancements in the synthesis of heterocyclic compounds. These compounds are synthesized through reactions involving ethyl 2,2-dihydropoly(per)fluoroalkanoate and various N-phenacyl benzimidazole bromides, showcasing the potential for creating new molecules with diverse applications in material science and pharmaceuticals (Xue-chun Zhang & Wei‐yuan Huang, 1997).

Electrochemical and Electrochromic Properties

Another study focuses on the electrochemical and electrochromic properties of novel donor-acceptor type monomers. These monomers show good electrochemical activity and potential for use in organic electronics due to their ability to change color under different applied potentials, highlighting the importance of designing molecules with specific electronic characteristics for applications in displays and sensors (Bin Hu et al., 2013).

Molecular Structure Analysis

Further research involves the synthesis and structural analysis of compounds with boric acid ester intermediates. These studies use techniques like X-ray diffraction and DFT calculations to understand the molecular structure and properties, which is crucial for developing new materials with tailored properties for applications in catalysis, pharmaceuticals, and materials science (P.-Y. Huang et al., 2021).

Safety And Hazards

Without specific information, it’s hard to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied further as a potential drug.


properties

IUPAC Name

ethyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23FN2O5/c1-3-34-27(33)18-10-14-20(15-11-18)29-25(31)22-23(17-8-12-19(28)13-9-17)30(35-24(22)26(29)32)21-7-5-4-6-16(21)2/h4-15,22-24H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFLKAYZLZOWIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=CC=C4C)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(3-(4-fluorophenyl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate

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